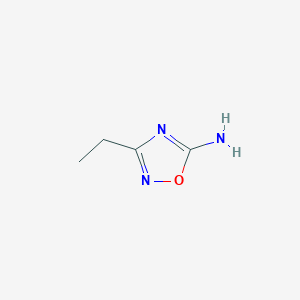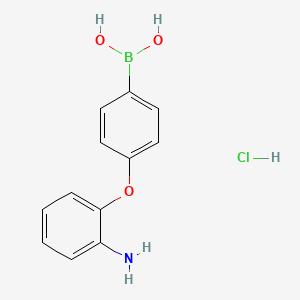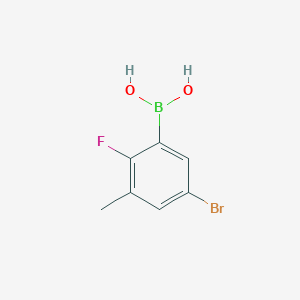
5-Bromo-2-fluoro-3-methylphenylboronic acid
Vue d'ensemble
Description
“5-Bromo-2-fluoro-3-methylphenylboronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-fluoro-3-methylphenylboronic acid” is C7H7BBrFO2 . It has a molecular weight of 232.84 . The InChI code is 1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “5-Bromo-2-fluoro-3-methylphenylboronic acid”, are known for their role in the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“5-Bromo-2-fluoro-3-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 345.8±52.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.4 cm3 .Applications De Recherche Scientifique
Versatile Synthesis and Organic Chemistry Applications
5-Bromo-2-fluoro-3-methylphenylboronic acid is a valuable intermediate in the field of organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. For instance, its involvement in the Suzuki reaction enables the creation of a variety of arylated products. Such reactions have been utilized for the synthesis of novel thiophene derivatives, which show promising pharmacological properties, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (H. Ikram et al., 2015). Similarly, its reaction with aryl iodides through a Suzuki coupling process has led to the efficient synthesis of 3,5-disubstituted 2-fluoropyridines, further illustrating its versatility and utility in organic chemistry (Andrew Sutherland & Timothy Gallagher, 2003).
Advanced Material and Chemical Synthesis
The compound has found application in the synthesis of advanced materials and chemicals, including the development of 2-fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole, which have demonstrated strong cell cycle arrest induction and caspase-3 activation in cancer cell lines, indicating their potential as anticancer agents (Mateusz Psurski et al., 2018). Moreover, its utilization in the palladium-catalyzed direct arylation of halouracils and halouracil nucleosides showcases its role in synthesizing fluorescent probes for RNA and DNA, demonstrating its impact beyond traditional organic synthesis into bioanalytical chemistry (Yong Liang et al., 2014).
Catalysis and Photophysical Studies
In catalysis, complexes formed with 5-Bromo-2-fluoro-3-methylphenylboronic acid have been explored for their catalytic activity and photophysical properties. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, involving this compound, have shown high catalytic activity for Suzuki cross-coupling reactions and exhibited unique luminescence properties, highlighting its contribution to both catalytic processes and materials science (V. Kozlov et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFDXHTXMHURJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659400 | |
| Record name | (5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methylphenylboronic acid | |
CAS RN |
957120-61-5 | |
| Record name | B-(5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



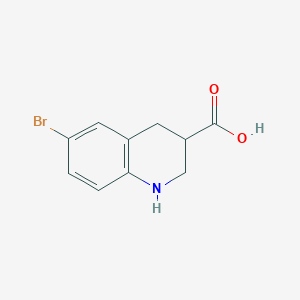
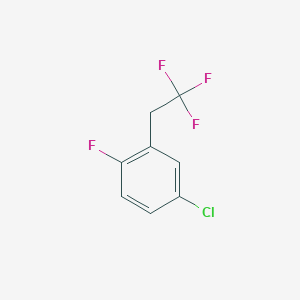
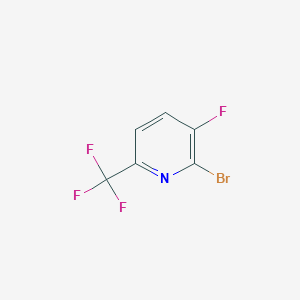
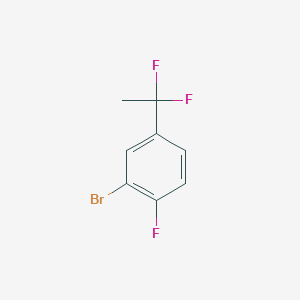
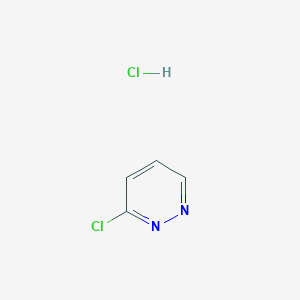
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
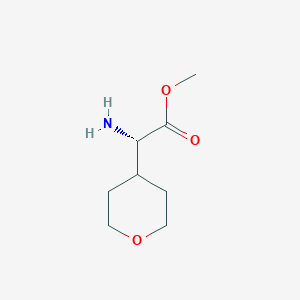
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
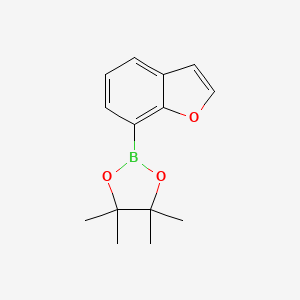
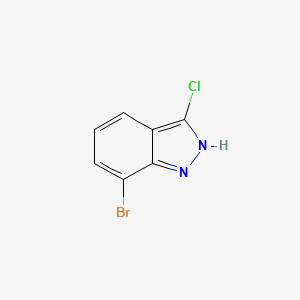
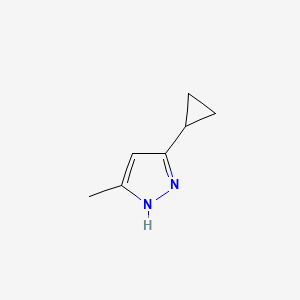
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
